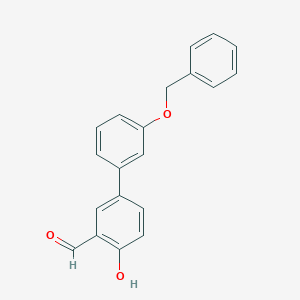
4-(3-Benzyloxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% (4-BFP-95) is a synthetic compound used in various scientific research applications. It is a phenolic derivative of benzoic acid and has been used in research due to its ability to act as an antioxidant and its ability to inhibit the production of reactive oxygen species (ROS). 4-BFP-95 is also known to have anti-inflammatory and anti-microbial properties.
Applications De Recherche Scientifique
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been used in various scientific research applications due to its antioxidant properties. It has been studied for its ability to prevent oxidative damage in cells, as well as its potential to inhibit the production of reactive oxygen species (ROS). 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has also been studied for its anti-inflammatory and anti-microbial properties. It has been used in research to study the effects of oxidative stress on cells and organisms, as well as its potential to protect cells from oxidative damage.
Mécanisme D'action
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its ability to act as an antioxidant and its ability to inhibit the production of reactive oxygen species (ROS). The mechanism of action of 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% is thought to involve the formation of a complex between the 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% molecule and the ROS. The complex then undergoes a redox reaction, which results in the formation of a stable product. This product is then metabolized by the cell, resulting in the inhibition of ROS production.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its ability to protect cells from oxidative damage. It has been found to reduce oxidative stress and inflammation, as well as to protect cells from damage caused by ROS. In addition, 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been found to have anti-microbial properties, which may be useful in the treatment of certain bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as an antioxidant and its ability to inhibit the production of ROS. It is also relatively easy to synthesize and is relatively stable in solution. The main limitation of using 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% in lab experiments is its relatively low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% research. One potential direction is to further investigate its potential as an antioxidant and its ability to protect cells from oxidative damage. Another potential direction is to investigate its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research could be conducted to investigate its potential as a therapeutic agent for the treatment of certain diseases or conditions. Finally, further research could be conducted to investigate its potential as a drug delivery system.
Méthodes De Synthèse
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized from 3-benzyloxy-4-hydroxybenzoic acid, also known as p-coumaric acid, and formaldehyde. The synthesis method involves a condensation reaction between p-coumaric acid and formaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature and the reaction product is 4-(3-Benzyloxyphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
2-hydroxy-5-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVJTZUNBZDAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685378 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1111129-13-5 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

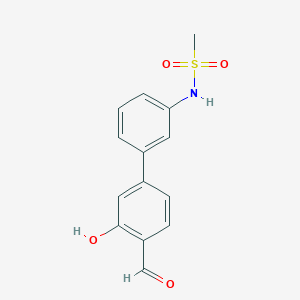
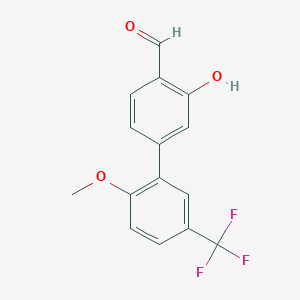
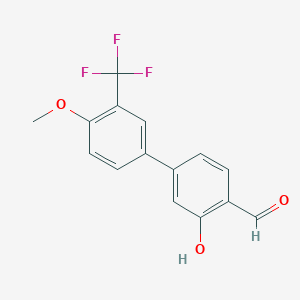

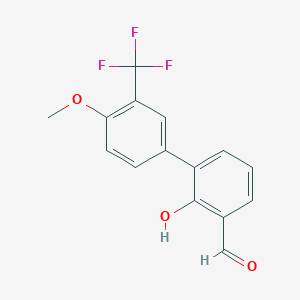
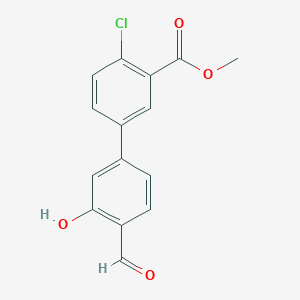

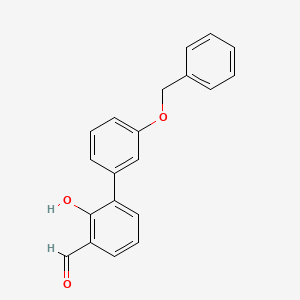
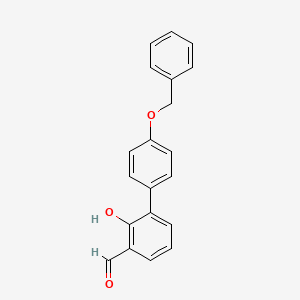
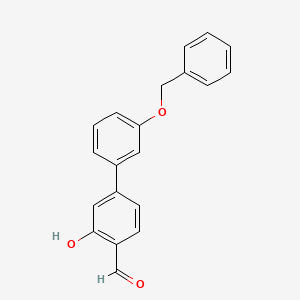

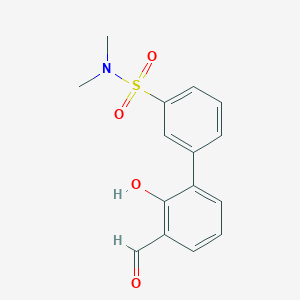
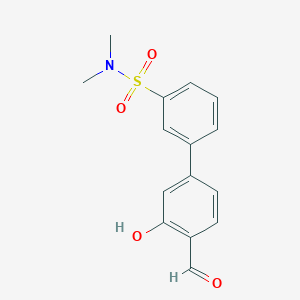
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)